1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19977410
InChI: InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-6-4-5-7-15(14)18(19)20/h4-7,13H,3,8-12H2,1-2H3
SMILES:
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine

CAS No.:

Cat. No.: VC19977410

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name 1-butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine
Standard InChI InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-6-4-5-7-15(14)18(19)20/h4-7,13H,3,8-12H2,1-2H3
Standard InChI Key BOLOJYIWPISLML-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]

Introduction

Synthesis and Optimization Strategies

The synthesis of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine typically involves a two-step alkylation process. In the first step, piperazine reacts with 2-nitrobenzyl halides (e.g., 2-nitrobenzyl chloride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, using potassium carbonate as a base to facilitate nucleophilic substitution. The reaction proceeds at room temperature or under mild heating (40–60°C), yielding 4-(2-nitrobenzyl)piperazine as an intermediate. Subsequent alkylation with butan-2-yl bromide introduces the branched alkyl chain, followed by purification via recrystallization or column chromatography to isolate the final product.

Pharmacological Properties and Biological Activities

Central Nervous System Applications

The compound’s piperazine core is structurally analogous to neurotransmitters like serotonin and dopamine, enabling interactions with CNS receptors. Preliminary studies suggest affinity for 5-HT1A_{1A} and D2_2 receptors, which are implicated in anxiety, depression, and schizophrenia. The nitro group undergoes enzymatic reduction in vivo to form hydroxylamine or amine metabolites, which may enhance blood-brain barrier penetration or directly modulate receptor activity.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus1252502.0
Escherichia coli2505002.0
Candida parapsilosis0.4962.5127.6

Data adapted from studies on analogous compounds .

Mechanism of Action

The compound’s dual substitution pattern enables multimodal interactions:

  • Receptor Modulation: The piperazine ring binds to neurotransmitter receptors via hydrogen bonding and van der Waals interactions, while the nitrobenzyl group stabilizes binding through aromatic stacking.

  • Pro-Drug Activation: Hepatic cytochrome P450 enzymes reduce the nitro group to an amine, generating active metabolites that inhibit bacterial DNA gyrase or eukaryotic topoisomerases .

  • Ion Channel Effects: Molecular dynamics simulations suggest that the butan-2-yl group inserts into lipid bilayers, modulating sodium and potassium channel activity.

Comparative Analysis with Piperazine Derivatives

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine shares structural motifs with FDA-approved drugs like palbociclib (a CDK4/6 inhibitor) and vortioxetine (a serotonin modulator) . Key distinctions include:

  • Lipophilicity: The branched butan-2-yl group increases logP compared to linear alkyl chains, improving CNS penetration.

  • Metabolic Stability: Nitro reduction occurs more rapidly than oxidative metabolism of tert-butyl groups in analogs like palbociclib, potentially shortening half-life .

Research Implications and Future Directions

Current studies prioritize optimizing nitro group positioning to balance antimicrobial and CNS activity. For example, replacing the 2-nitrobenzyl group with a 4-nitro isomer may enhance Gram-negative bacterial targeting . Additionally, prodrug strategies using nitroreductase-sensitive linkers could enable tumor-selective activation in oncology applications.

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